Cas no 2228992-95-6 (2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol)

2-(Methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a β-hydroxyethylmethylamine moiety. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting due to its amine and aromatic heterocyclic components. The compound's rigid bicyclic framework may enhance binding affinity to biological targets, while the hydroxyl and methylamino groups offer sites for derivatization or salt formation. Its tetrahydrobenzothiophene scaffold contributes to metabolic stability compared to fully aromatic analogs. The compound serves as a versatile intermediate for medicinal chemistry applications, enabling exploration of structure-activity relationships in drug discovery programs.
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol structure
2228992-95-6 structure
Product name:2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
CAS No:2228992-95-6
MF:C11H17NOS
Molecular Weight:211.323781728745
CID:5993586
PubChem ID:165688576

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
    • 2228992-95-6
    • EN300-1768723
    • インチ: 1S/C11H17NOS/c1-12-6-10(13)9-7-14-11-5-3-2-4-8(9)11/h7,10,12-13H,2-6H2,1H3
    • InChIKey: OGZFSSJYKBRFQM-UHFFFAOYSA-N
    • SMILES: S1C=C(C(CNC)O)C2=C1CCCC2

計算された属性

  • 精确分子量: 211.10308534g/mol
  • 同位素质量: 211.10308534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.5Ų
  • XLogP3: 1.6

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1768723-0.05g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
0.05g
$1188.0 2023-09-20
Enamine
EN300-1768723-5g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
5g
$4102.0 2023-09-20
Enamine
EN300-1768723-10g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
10g
$6082.0 2023-09-20
Enamine
EN300-1768723-2.5g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
2.5g
$2771.0 2023-09-20
Enamine
EN300-1768723-5.0g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
5g
$4102.0 2023-06-03
Enamine
EN300-1768723-0.5g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
0.5g
$1357.0 2023-09-20
Enamine
EN300-1768723-1g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
1g
$1414.0 2023-09-20
Enamine
EN300-1768723-1.0g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
1g
$1414.0 2023-06-03
Enamine
EN300-1768723-0.1g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
0.1g
$1244.0 2023-09-20
Enamine
EN300-1768723-0.25g
2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
2228992-95-6
0.25g
$1300.0 2023-09-20

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 関連文献

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2228992-95-6 and Product Name: 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol

The compound with the CAS number 2228992-95-6 and the product name 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The benzothiophene core, a prominent feature in this molecule, is well-documented for its role in various pharmacological applications. Specifically, the 4,5,6,7-tetrahydro-1-benzothiophen-3-yl moiety contributes to the unique pharmacophoric properties of the compound, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The benzothiophene scaffold is particularly interesting because it can be modified in numerous ways to achieve desired biological effects. In particular, derivatives of benzothiophene have been extensively studied for their potential as antiviral, anti-inflammatory, and anticancer agents. The presence of the methylamino group in the molecule suggests that it may exhibit properties similar to those of other amine-containing heterocycles, which are known for their ability to interact with biological targets such as enzymes and receptors.

The structural features of 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol make it an intriguing subject for further research. The compound's molecular architecture suggests that it may possess both lipophilic and hydrophilic characteristics, which could enhance its solubility and bioavailability. This balance is crucial for pharmaceutical compounds, as it can significantly impact their efficacy and therapeutic potential. Additionally, the presence of multiple chiral centers in the molecule could lead to enantiomeric differences in biological activity, making stereochemical control an important aspect of any synthetic strategy.

In the context of current research trends, this compound aligns with the growing interest in developing novel therapeutic agents based on complex organic structures. The benzothiophene derivative is particularly relevant in the search for new treatments for neurological disorders. Several studies have demonstrated that benzothiophene-based compounds can modulate neurotransmitter systems, making them potential candidates for drugs targeting conditions such as depression and epilepsy. The specific substitution pattern in 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol may confer unique interactions with these systems.

The synthesis of this compound involves several key steps that highlight the sophistication of modern organic chemistry techniques. The introduction of the methylamino group requires careful consideration to ensure regioselectivity and high yield. Similarly, the construction of the 4,5,6,7-tetrahydro-1-benzothiophen-3-yl core necessitates precise control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have made it possible to achieve these transformations more efficiently than ever before. For instance, transition metal-catalyzed cross-coupling reactions are now routinely used to form carbon-carbon bonds in complex molecules like this one.

From a computational chemistry perspective,2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol offers an excellent model system for studying molecular interactions. Computational methods such as molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into how this compound might interact with biological targets at the atomic level. These studies are essential for understanding its mechanism of action and for guiding future modifications aimed at improving its therapeutic profile. Moreover,the use of machine learning algorithms has enabled researchers to predict potential biological activities based on structural features alone,which can significantly accelerate drug discovery efforts.

The potential applications of this compound extend beyond traditional pharmaceuticals。For example,it may find use in agrochemicals or as a building block for more complex molecules with specialized functions。The versatility of heterocyclic compounds like benzothiophene derivatives makes them valuable tools in synthetic chemistry,allowing researchers to design molecules with tailored properties。Additionally,the growing emphasis on green chemistry principles has led to innovations in synthetic methodologies that minimize waste and energy consumption。These advancements are crucial for ensuring that drug development remains sustainable and environmentally responsible。

In conclusion,2-(methylamino)-1-(4,5,6,7-tetrahydro-l-benzothiophen-l 3 yl)ethan-l ol represents a significant contribution to the field of medicinal chemistry。Its unique structural features and potential biological activities make it a promising candidate for further investigation。The combination of traditional synthetic techniques with modern computational methods will be essential for unlocking its full therapeutic potential。As research continues,this compound will likely play an important role in the development of new treatments for various diseases。The ongoing exploration of heterocyclic chemistry ensures that discoveries like this one will continue to shape the future of pharmaceutical science。

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